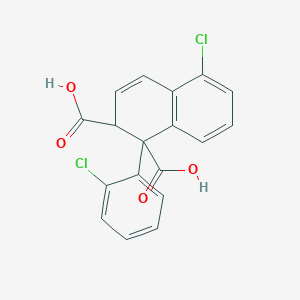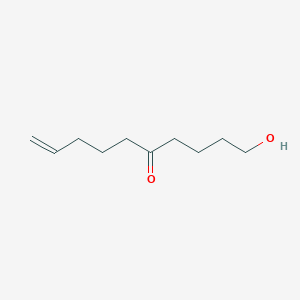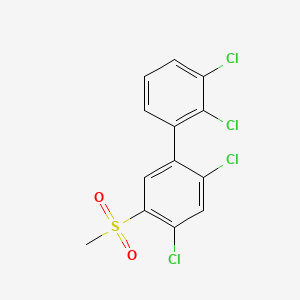
2,2',3',4-Tetrachloro-5-(methylsulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls. This compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the methylsulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyls, sulfone derivatives, and dechlorinated compounds.
Scientific Research Applications
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination and sulfonation on biphenyl structures.
Biology: The compound is investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methylsulfonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include oxidative stress responses and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’,3’,4-Tetrachloro-1,1’-biphenyl: Lacks the methylsulfonyl group, making it less polar.
2,2’,3’,4,5-Pentachlorobiphenyl: Contains an additional chlorine atom, increasing its hydrophobicity.
2,2’,3’,4-Tetrachloro-5-(methylthio)-1,1’-biphenyl: Has a methylthio group instead of a methylsulfonyl group, affecting its reactivity.
Uniqueness
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methylsulfonyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for studying the combined effects of chlorination and sulfonation on biphenyl structures.
Properties
CAS No. |
104086-03-5 |
|---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,5-dichloro-2-(2,3-dichlorophenyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-5-8(10(15)6-11(12)16)7-3-2-4-9(14)13(7)17/h2-6H,1H3 |
InChI Key |
FAQONLJXYMUULU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


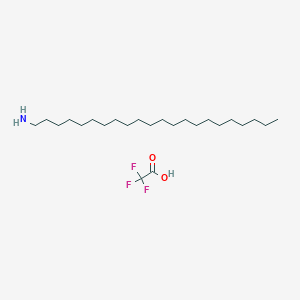
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
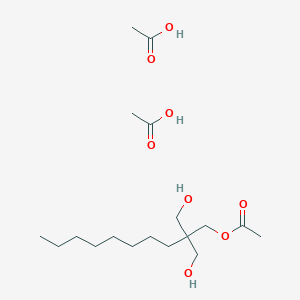

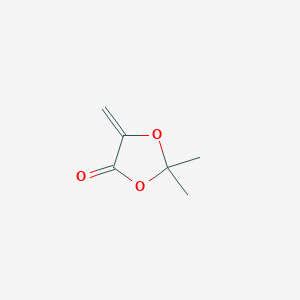

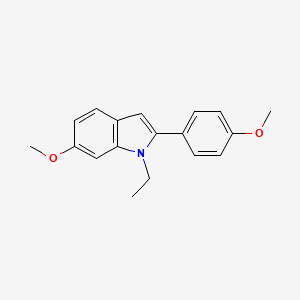
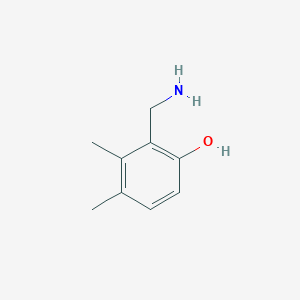
![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)

